Epicocconone

Description

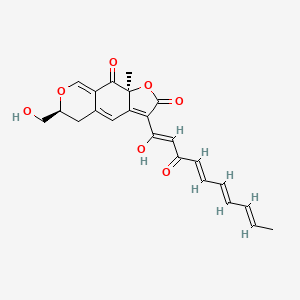

Structure

3D Structure

Properties

CAS No. |

371163-96-1 |

|---|---|

Molecular Formula |

C23H22O7 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione |

InChI |

InChI=1S/C23H22O7/c1-3-4-5-6-7-8-15(25)11-19(26)20-18-10-14-9-16(12-24)29-13-17(14)21(27)23(18,2)30-22(20)28/h3-8,10-11,13,16,24,26H,9,12H2,1-2H3/b4-3+,6-5+,8-7+,19-11-/t16-,23-/m0/s1 |

InChI Key |

JKMBMIMLVFMXRW-LYYFRFARSA-N |

SMILES |

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C[C@H](OC=C3C(=O)[C@]2(OC1=O)C)CO)\O |

Canonical SMILES |

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epicocconone; Deep purple; Lightning fast; |

Origin of Product |

United States |

Foundational & Exploratory

Epicocconone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicocconone is a remarkable naturally occurring fluorophore derived from the fungus Epicoccum nigrum.[1][2] This small, cell-permeable molecule exhibits unique "turn-on" fluorescent properties, transitioning from a state of weak green fluorescence in aqueous environments to a strong orange-red fluorescence upon covalent, yet reversible, binding to primary amines in proteins.[2] This characteristic, coupled with its large Stokes shift, makes it an invaluable tool in a multitude of life science applications, including sensitive protein quantification, robust loading controls for Western blotting, and dynamic live-cell imaging.[2][3] This guide provides an in-depth exploration of this compound's origins, its photophysical and chemical properties, detailed experimental protocols for its application, and an overview of its biosynthetic pathway.

Introduction and Origin

This compound is a polyketide-based secondary metabolite synthesized by the filamentous fungus Epicoccum nigrum, a widespread saprophyte.[1] First identified as a novel fluorescent compound with biotechnological potential, its unique chemical structure and fluorogenic mechanism set it apart from many synthetic dyes.[1] Unlike conventional fluorescent probes that are always "on," this compound's fluorescence is activated by its interaction with its target molecules, leading to a high signal-to-noise ratio. It is cell membrane permeable, allowing for the staining of intracellular proteins in both live and fixed cells without the need for permeabilization agents.[3]

Physicochemical and Fluorescent Properties

The fluorescence of this compound is contingent on its chemical environment. In its unbound state in aqueous solutions, it exhibits weak green fluorescence. However, upon reacting with primary amines, such as the lysine residues in proteins, it forms a highly fluorescent enamine adduct, resulting in a significant shift to a strong orange-red emission.[3]

Data Presentation: Photophysical Properties of this compound

| Property | Unbound this compound (in water) | Protein-Bound this compound |

| Excitation Maximum (λex) | ~390 nm | 395 nm and 520 nm |

| Emission Maximum (λem) | ~520 nm (green) | ~610 nm (orange-red) |

| Stokes Shift | Large | Long |

| Quantum Yield | Low | High (increases in lipophilic environments) |

| Molar Mass | 410.422 g·mol−1 | N/A |

| Chemical Formula | C23H22O7 | N/A |

Mechanism of Action: Reversible Covalent Staining

The interaction between this compound and proteins is a key aspect of its functionality. It reacts with primary amines, predominantly the ε-amino group of lysine residues, through a reversible covalent mechanism to form an enamine. This reaction is responsible for the "turn-on" fluorescence. The reversibility of this bond is advantageous for downstream applications such as mass spectrometry, as the dye can be removed under basic conditions.

Signaling Pathway: this compound-Protein Interaction

Caption: Reversible covalent binding of this compound to proteins.

Experimental Protocols

Total Protein Staining for 1D and 2D Electrophoresis Gels

This protocol is adapted from commercially available this compound-based protein stains.

Materials:

-

This compound-based staining solution (e.g., 100x concentrate)

-

Fixation solution (e.g., 40% ethanol, 10% acetic acid)

-

Washing solution (e.g., high-purity water)

-

Storage solution (e.g., 1% citric acid)

Methodology:

-

Fixation: After electrophoresis, fix the protein gel in an appropriate volume of fixation solution for at least 30 minutes with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix.

-

Washing: Discard the fixation solution and wash the gel with high-purity water for 10-15 minutes to remove residual fixative.

-

Staining: Prepare the staining solution by diluting the concentrated this compound stock (e.g., 1:100) in high-purity water. Immerse the gel in the staining solution and incubate with gentle agitation for 60-90 minutes.

-

Destaining/Washing: No destaining is typically required. Briefly rinse the gel with water to remove excess surface stain.

-

Imaging: Visualize the gel using a fluorescence imaging system with excitation sources compatible with this compound's absorbance spectrum (e.g., UV, 488 nm, or 532 nm laser) and an emission filter appropriate for its orange-red fluorescence.

-

Storage: For long-term storage, immerse the gel in a storage solution, which helps to preserve the fluorescent signal.

Experimental Workflow: Protein Gel Staining

Caption: Workflow for staining protein gels with this compound.

Live-Cell Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium or appropriate imaging buffer (e.g., HBSS)

-

Live-cell imaging system (confocal or widefield fluorescence microscope)

Methodology:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

-

Staining Solution Preparation: Dilute the this compound stock solution in cell culture medium or imaging buffer to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Staining: Remove the existing cell culture medium and add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 15-30 minutes. As this compound is cell-permeable and the unbound dye has low fluorescence, a wash-out step is generally not necessary.[3]

-

Imaging: Mount the cells on the microscope stage and image using appropriate filter sets. This compound can be excited by common laser lines such as 405 nm, 488 nm, and 532 nm.[3] Collect the emission in the orange-red channel.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of this compound in E. nigrum involves a nonreducing-type fungal PKS that likely possesses a reductive release domain (NR-fPKS-R). A specific biosynthetic gene cluster (BGC) responsible for this compound production has been identified. Within this cluster, an acyltransferase gene, ecnD, has been shown to be essential for its synthesis.

The proposed biosynthetic pathway begins with a starter unit (likely acetyl-CoA) and the sequential addition of extender units (malonyl-CoA) by the PKS. The resulting polyketide chain undergoes a series of modifications, including cyclization and tailoring reactions, catalyzed by other enzymes within the BGC, to yield the final this compound structure.

Logical Relationship: Proposed this compound Biosynthesis

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound stands out as a versatile and powerful tool for researchers in various fields. Its natural origin, unique turn-on fluorescence mechanism, and cell permeability offer distinct advantages over traditional fluorescent dyes. The detailed protocols and understanding of its properties provided in this guide aim to facilitate its effective application in proteomics, cell biology, and beyond, paving the way for new discoveries and advancements in drug development and scientific research.

References

The Discovery of Epicocconone: A Technical Guide to its Isolation and Characterization from Epicoccum nigrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicocconone is a remarkable natural product derived from the fungus Epicoccum nigrum. This small, cell-permeable molecule has garnered significant attention within the scientific community due to its unique fluorescent properties.[1] It is characterized as a long Stokes' shift fluorogenic compound, meaning it emits light at a significantly longer wavelength than it absorbs, a highly desirable characteristic for fluorescence-based applications.[2] In its native state in aqueous solution, this compound exhibits weak green fluorescence (emission at ~520 nm). However, upon covalent and reversible reaction with primary amines, such as those found in proteins, it undergoes a dramatic transformation to yield a product with a strong orange-red emission (~610 nm).[2] This "turn-on" fluorescent response, combined with its cell permeability, has established this compound as a valuable tool for a wide range of biological and biotechnological applications, including sensitive total protein staining in electrophoresis, quantitative protein determination, and live-cell imaging.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, focusing on the experimental methodologies for its isolation, purification, and characterization.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application and further development. The following tables summarize the key quantitative data reported for this novel fluorophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₂O₇ | [3] |

| Molar Mass | 410.422 g·mol⁻¹ | [2] |

| Appearance | Deep purple band (during chromatography) | [3] |

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Parameter | Wavelength (nm) | Conditions | Reference(s) |

| Fluorescence Emission (unbound) | ~520 | In water | [2] |

| Fluorescence Emission (protein-bound) | ~610 | Bound to primary amines (e.g., proteins) | [2] |

| Excitation Maxima (protein-bound) | ~400 and ~500 | [3] |

Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Signals corresponding to olefinic protons and protons on the polyketide backbone. |

| ¹³C NMR | Signals corresponding to carbonyls, olefinic carbons, and aliphatic carbons of the polyketide structure. |

Experimental Protocols

The following sections detail the methodologies for the cultivation of Epicoccum nigrum and the subsequent isolation and purification of this compound. These protocols are based on the procedures outlined in the seminal research and subsequent related studies.

Fungal Cultivation and Fermentation

The production of this compound begins with the cultivation of Epicoccum nigrum under conditions that promote the biosynthesis of secondary metabolites.

Materials:

-

Epicoccum nigrum culture

-

Agar plates (e.g., Potato Dextrose Agar - PDA)

-

Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

-

Sterile flasks

-

Incubator

Procedure:

-

Inoculation: Aseptically transfer a small piece of mycelium or a spore suspension of Epicoccum nigrum to the center of an agar plate.

-

Incubation: Incubate the plates at a controlled temperature, typically around 25°C, in the dark. The fungus will grow and may produce visible pigments.

-

Liquid Culture: For larger-scale production, inoculate a sterile liquid fermentation medium with a plug of agar containing the fungal mycelium.

-

Fermentation: Incubate the liquid culture with shaking to ensure adequate aeration. The fermentation is typically carried out for several days to weeks, during which this compound and other secondary metabolites are secreted into the medium and stored in the mycelium.

Extraction of Crude this compound

Following fermentation, the fungal biomass and culture broth are processed to extract the crude mixture of secondary metabolites containing this compound.

Materials:

-

Fungal culture (mycelium and broth)

-

Organic solvent (e.g., methanol or ethyl acetate)

-

Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)

-

Rotary evaporator

Procedure:

-

Separation: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction: The mycelium and the filtrate can be extracted separately or together. Macerate the mycelium in an organic solvent such as methanol. The culture broth can be extracted with a water-immiscible organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is employed to isolate and purify this compound.

3.1. Initial Chromatography on Cellulose

Materials:

-

Crude extract

-

Cellulose powder for column chromatography

-

Chromatography column

-

Solvent system (a gradient of solvents with increasing polarity is typically used)

Procedure:

-

Column Packing: Prepare a chromatography column with a slurry of cellulose powder in a non-polar solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Collect fractions and monitor for the presence of the deep purple band characteristic of this compound.

-

Fraction Pooling: Combine the fractions containing the purple pigment.

3.2. Size-Exclusion Chromatography

Materials:

-

Partially purified this compound fraction

-

Sephadex LH-20 resin

-

Chromatography column

-

Appropriate solvent for swelling and elution (e.g., methanol)

Procedure:

-

Column Preparation: Swell the Sephadex LH-20 resin in the chosen solvent and pack it into a chromatography column.

-

Sample Application: Concentrate the pooled fractions from the cellulose chromatography and apply the sample to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with the same solvent. Molecules are separated based on their size. Collect the fractions containing the purple-colored this compound.

3.3. High-Performance Liquid Chromatography (HPLC)

The final purification step is typically performed using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Materials:

-

This compound fraction from size-exclusion chromatography

-

HPLC system with a preparative column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

-

Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).

-

Preparative HPLC: Scale up the analytical method to a preparative scale. Inject the this compound sample and collect the peak corresponding to the pure compound.

-

Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization or evaporation, to yield pure this compound.

Visualizations

Experimental Workflow for this compound Discovery

The following diagram illustrates the logical workflow for the isolation and purification of this compound from Epicoccum nigrum.

Caption: Workflow for the isolation and purification of this compound.

Reaction Mechanism of this compound with Primary Amines

The utility of this compound as a fluorescent stain is based on its reaction with primary amines. The diagram below depicts this key chemical transformation.

Caption: Reaction of this compound with a primary amine.

Conclusion

The discovery of this compound from Epicoccum nigrum has provided the scientific community with a powerful and versatile fluorescent probe. Its unique properties, including a long Stokes' shift and cell permeability, have enabled significant advancements in protein analysis and cellular imaging. This technical guide has outlined the core methodologies involved in the isolation and characterization of this important natural product. The detailed protocols and compiled data serve as a valuable resource for researchers seeking to utilize this compound in their own studies and for those inspired to explore the vast chemical diversity of the fungal kingdom for the discovery of new bioactive compounds.

References

Chemical structure and properties of Epicocconone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicocconone is a novel, natural fluorophore derived from the fungus Epicoccum nigrum. This small, cell-permeable molecule exhibits a remarkable long Stokes shift and "turn-on" fluorescence upon reacting with primary amines, making it a powerful tool in proteomics and cell biology. Initially weakly fluorescent in aqueous solutions, it forms a covalent yet reversible adduct with proteins, resulting in a significant increase in quantum yield and a spectral shift to strong orange-red fluorescence. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with experimental methodologies and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Identification

This compound is a polyketide-based natural product belonging to the azaphilone class of fungal metabolites.[1][2] Its structure is characterized by a tricyclic core and a conjugated polyene side chain.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | (6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione |

| Molecular Formula | C₂₃H₂₂O₇ |

| Molecular Weight | 410.42 g/mol |

| CAS Number | 371163-96-1 |

| Synonyms | Deep Purple, Lightning Fast, LavaPurple |

| Appearance | Data not available |

| Solubility | Water-soluble |

| InChI Key | JKMBMIMLVFMXRW-LYYFRFARSA-N |

| SMILES | C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C--INVALID-LINK--CO)\O |

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorophore is defined by its unique photophysical characteristics. It is a "latent" fluorophore, exhibiting minimal fluorescence in its native state and becoming highly fluorescent upon binding to its target.[3] This property significantly reduces background signal in imaging and quantification applications. The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, forms a highly fluorescent enamine adduct.[4][5][6] This reaction is reversible, which is advantageous for downstream applications like mass spectrometry.[5]

Table 2: Photophysical Properties of this compound

| Property | Unbound (in water) | Protein-Bound Adduct |

| Excitation Maxima (λex) | ~390 nm | ~395 nm, ~520 nm, ~530-546 nm |

| Emission Maximum (λem) | ~520 nm (weak green) | ~610 nm (strong orange-red) |

| Stokes Shift | ~130 nm | >100 nm (from ~520 nm excitation) |

| Quantum Yield (Φ) | Very low | ~0.06 (with HSA), enhanced in hydrophobic environments[7][8] |

| Molar Absorptivity (ε) | High | ~11,200 M⁻¹cm⁻¹ (at 520 nm) |

Note: Exact spectral values can vary slightly depending on the solvent and the specific protein conjugate.

Mechanism of Action: Reversible Covalent Labeling

The core mechanism of this compound's fluorescence is its reaction with primary amines. This "turn-on" mechanism is highly specific and provides a high signal-to-noise ratio, as the unbound dye does not contribute to the orange-red signal.[9] The reaction is pH-dependent, with the staining process typically performed under alkaline conditions and the resulting adduct being most stable at an acidic pH.[4]

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Epicocconone on Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicocconone, a natural fluorescent compound isolated from the fungus Epicoccum nigrum, has emerged as a powerful tool in proteomics and cell biology. Its utility stems from a unique mechanism of action involving a reversible covalent interaction with proteins, leading to a significant enhancement of its fluorescent properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on proteins, detailing the chemical reaction, its kinetics, and the resulting photophysical changes. This document summarizes key quantitative data, provides detailed experimental protocols for its application, and includes visualizations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a small, neutral, and cell-permeable molecule that exhibits weak green fluorescence in aqueous solutions. However, upon interaction with proteins, it undergoes a dramatic shift in its fluorescence properties, becoming intensely orange-red.[1] This "turn-on" fluorescent characteristic, combined with its large Stokes shift, makes it an ideal probe for a variety of applications, including total protein staining in gels and on blots, quantitative protein assays, and live-cell imaging.[2][3] The reversible nature of its binding also ensures compatibility with downstream analytical techniques such as mass spectrometry and Edman degradation.[4][5] Understanding the precise mechanism of this interaction is crucial for its effective application and for the development of new and improved fluorescent probes.

The Core Mechanism: Reversible Covalent Adduct Formation

The primary mechanism of action of this compound on proteins is a reversible covalent reaction with primary amine groups.[2][4] This reaction specifically targets the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][6]

The chemical transformation involves the nucleophilic attack of the primary amine on the this compound molecule, leading to the opening of its dihydropyran ring and the formation of a highly fluorescent enamine adduct.[2] This reaction is illustrated in the signaling pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-rad.com [bio-rad.com]

Reversible Covalent Binding of Epicocconone to Primary Amines: A Technical Guide for Researchers

Executive Summary: Epicocconone is a natural fluorophore derived from the fungus Epicoccum nigrum that exhibits remarkable properties upon interaction with primary amines.[1][2] It engages in a reversible covalent reaction to form a highly fluorescent adduct, a characteristic that has propelled its use in proteomics, cell imaging, and other biological applications.[1][3] This document provides an in-depth technical overview of the binding mechanism, quantitative characteristics, experimental protocols for analysis, and key applications relevant to scientific research and drug development.

Introduction

This compound is a small, water-soluble azaphilone natural product.[4] In its unbound state in aqueous solutions, it exhibits weak green fluorescence.[1][4] However, upon reaction with primary amines, such as the ε-amino group of lysine residues in proteins, its photophysical properties undergo a dramatic shift.[4][5] The resulting adduct is intensely fluorescent in the orange-red spectrum, with a large Stokes' shift of over 100 nm.[6] This unique "turn-on" fluorescence, combined with the reversibility of the bond, makes this compound a powerful tool for the specific and quantifiable detection of proteins and other amine-containing biomolecules.[6][7][8]

The Reversible Covalent Reaction

The interaction between this compound and primary amines is a specific and well-characterized chemical reaction. This reaction is central to its function as a biological stain and probe.

Mechanism of Adduct Formation

This compound reacts almost instantaneously with primary amines (R-NH₂) and ammonia to form a fluorescent adduct.[6] The reaction proceeds through the formation of a β-enaminone, which is a vinylogous γ-pyridone derivative.[3][4] Unlike many reactions involving dihydropyrans that yield E-isomers, the reaction with this compound selectively produces the Z-enamine.[6] This specific configuration is stabilized by a strong intramolecular hydrogen bond, which has been confirmed through 2D NMR spectroscopy.[6]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Epicocconone: A Technical Deep-Dive into its Unique Fluorescence Spectrum and Large Stokes' Shift

For Researchers, Scientists, and Drug Development Professionals

Epicocconone, a natural fluorophore derived from the fungus Epicoccum nigrum, has garnered significant attention within the scientific community for its distinctive photophysical properties. This technical guide provides an in-depth exploration of its fluorescence spectrum and notable Stokes' shift, offering valuable insights for its application in proteomics, cell imaging, and drug development.

Core Photophysical Characteristics

This compound exhibits a remarkable environmental sensitivity in its fluorescence. In aqueous solutions, it is weakly fluorescent, emitting a green light. However, upon covalent and reversible binding to primary amines, such as those found on proteins, its fluorescence undergoes a dramatic enhancement and a significant red shift, resulting in a bright orange-red emission.[1] This "turn-on" characteristic, coupled with a large Stokes' shift, makes it an exceptional tool for biological applications, as it minimizes background fluorescence from the unbound dye.[2]

Quantitative Photophysical Data

The following tables summarize the key quantitative data related to the fluorescence of this compound in its unbound and protein-bound states.

| Parameter | Unbound this compound (in water) | This compound-Protein Adduct | Source |

| Excitation Maxima (λex) | ~395 nm, ~520 nm | ~390 nm, ~520 nm | [3] |

| Emission Maximum (λem) | ~520 nm (weak green) | ~610 nm (strong orange-red) | [1][3][4] |

| Stokes' Shift | Variable, dependent on excitation | >100 nm | [3] |

| Quantum Yield (ΦF) | Low | Significantly Increased (e.g., 0.06 with HSA) | [4] |

| Environment/Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Stokes' Shift (nm) | Notes | Source |

| Water | 390 nm | 520 nm | 130 nm | Weak green fluorescence. | [3] |

| Bovine Serum Albumin (BSA) | 520 nm | 610 nm | 90 nm | Strong orange-red fluorescence. | [3] |

| Human Serum Albumin (HSA) | 530 nm | 610 nm | 80 nm | Strong fluorescence enhancement. | [4] |

| In HCT116 cells | 488 nm | 590 nm | 102 nm | Orange fluorescence against a low background. | [5] |

Mechanism of Fluorescence and Large Stokes' Shift

The dramatic change in this compound's fluorescence upon binding to proteins is attributed to a reversible covalent reaction. The this compound molecule reacts with primary amine groups (such as the ε-amino group of lysine residues) on proteins to form a highly fluorescent enamine adduct.[3] This reaction is responsible for the significant increase in quantum yield and the substantial red-shift in the emission spectrum, resulting in a large Stokes' shift.

Experimental Protocols

Measurement of Fluorescence Spectra

A standard procedure for measuring the fluorescence spectra of this compound involves the use of a spectrofluorometer.

Materials:

-

This compound stock solution

-

Buffer solution (e.g., PBS, pH 7.4)

-

Protein solution (e.g., Bovine Serum Albumin - BSA)

-

Quartz cuvettes

-

Spectrofluorometer

Protocol:

-

Sample Preparation:

-

For unbound this compound, dilute the stock solution in the buffer to the desired concentration.

-

For the protein-bound form, incubate this compound with the protein solution at a specific molar ratio for a sufficient period to allow for the reaction to occur.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement of Emission Spectrum:

-

Place the sample in the cuvette holder.

-

Set a fixed excitation wavelength (e.g., 390 nm or 520 nm).

-

Scan a range of emission wavelengths (e.g., 450 nm to 700 nm) to obtain the emission spectrum.

-

-

Measurement of Excitation Spectrum:

-

Set a fixed emission wavelength corresponding to the peak of the emission spectrum (e.g., 610 nm for the protein-adduct).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 600 nm) to obtain the excitation spectrum.

-

-

Data Analysis:

-

The wavelengths of maximum intensity in the emission and excitation spectra are recorded as λem and λex, respectively.

-

The Stokes' shift is calculated as the difference between the emission maximum and the corresponding excitation maximum (Stokes' Shift = λem - λex).

-

Determination of Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a well-characterized fluorescent standard.

Materials:

-

This compound sample (unbound or protein-bound)

-

Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Protocol:

-

Absorbance Measurement:

-

Prepare a series of dilutions of both the this compound sample and the fluorescent standard.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The quantum yield (Φ) of the this compound sample can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ is the quantum yield

-

m is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the fluorescence properties of this compound.

Conclusion

This compound's unique fluorescence properties, characterized by a dramatic increase in quantum yield and a large Stokes' shift upon binding to proteins, make it a powerful tool in various scientific disciplines. Understanding the underlying mechanism and the experimental protocols for its characterization is crucial for leveraging its full potential in applications ranging from quantitative proteomics to high-resolution cellular imaging. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile fluorophore.

References

A Technical Guide to Natural vs. Synthetic Epicocconone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicocconone, a novel fluorophore derived from the fungus Epicoccum nigrum, has garnered significant attention in the scientific community for its unique spectroscopic properties and versatile applications, particularly in proteomics.[1] This technical guide provides an in-depth comparison of natural and synthetic this compound, offering a comprehensive overview for researchers selecting a fluorescent tool for their experimental needs. The guide details the production, photophysical properties, and experimental applications of both forms, with a focus on quantitative data and detailed methodologies. While synthetic analogues offer enhanced photostability and quantum yields, the choice between natural and synthetic this compound will depend on the specific requirements of the experimental design, including sensitivity, cost-effectiveness, and the need for structural modifications.[2]

Introduction

This compound is a small, cell-permeable molecule characterized by a large Stokes shift, shifting its fluorescence emission from green (~520 nm) in aqueous solutions to a bright orange-red (~610 nm) upon covalent, yet reversible, binding to primary amines in proteins.[1] This "turn-on" fluorescence mechanism makes it an excellent tool for protein quantification and visualization in various applications, including 1D and 2D gel electrophoresis, Western blotting, and live-cell imaging.[3][4] The availability of both naturally derived and synthetically produced this compound presents researchers with a choice. This guide aims to provide the necessary technical information to make an informed decision.

Production and Purity

The origin of this compound, whether from a natural or synthetic source, dictates its production process, potential impurities, and scalability.

Natural this compound

Natural this compound is a secondary metabolite produced by the fungus Epicoccum nigrum.[5] Its production involves the fermentation of the fungal culture, followed by extraction and purification of the target compound.

Typical Production Workflow:

-

Fermentation: Epicoccum nigrum is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[6]

-

Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, typically ethyl acetate or methanol.[6][7]

-

Purification: The crude extract undergoes several chromatographic steps, such as vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to isolate this compound from other fungal metabolites.[7]

Advantages:

-

Established, natural source.

Disadvantages:

-

Batch-to-batch variability in yield and purity.

-

Potential for co-extraction of other fungal metabolites, requiring rigorous purification.

-

Production can be time-consuming and difficult to scale up.

Synthetic this compound

The limitations of natural production have driven the development of total synthesis routes for this compound and its analogues.[2] Synthetic approaches offer greater control over the molecular structure, allowing for modifications to enhance its photophysical properties.[2]

General Synthetic Strategy:

The total synthesis of this compound analogues often involves a multi-step process. A common strategy relies on a 2-iodoxybenzoic acid-mediated dearomatization and the replacement of the triene tail of the natural product with a functionalized aromatic ring.[2] This allows for the creation of a library of analogues with tailored properties.

Advantages:

-

High purity and batch-to-batch consistency.

-

Scalable production.

-

Amenable to structural modifications for improved performance (e.g., increased quantum yield and photostability).[2]

Disadvantages:

-

Complex, multi-step synthesis can be costly.

-

May require specialized organic chemistry expertise.

Comparative Analysis of Properties

The choice between natural and synthetic this compound often comes down to their performance in specific applications. Synthetic analogues have been engineered to overcome some of the limitations of the natural product, such as lower photostability and quantum yield.[2][8]

Quantitative Data Summary

The following table summarizes the key photophysical properties of natural this compound (NE) and a representative synthetic analogue (SE).

| Property | Natural this compound (NE) | Synthetic this compound Analogue (SE) | Reference |

| Excitation Maxima (in cell culture medium) | ~480 nm, ~530 nm | ~480 nm, ~530 nm | [9] |

| Emission Maximum (in cell culture medium) | ~610 nm | ~610 nm | [9] |

| Excitation Maximum (in living cells) | Broad | ~545 nm (sharper peak) | [9] |

| Emission Maximum (in living cells) | Blue-shifted and broad | ~605 nm (sharper peak) | [9] |

| Relative Fluorescence Intensity | Baseline | 2-3 times more fluorescent | [9] |

| Quantum Yield (protein-bound) | 0.06 (with HSA) | Generally higher than NE | [2][10] |

| Molar Extinction Coefficient (ε) | 11,200 M⁻¹cm⁻¹ at 520 nm | Varies by analogue | [11] |

| Photostability | Lower (83% fluorescence loss after 19 min UV) | Increased compared to NE | [2][12] |

| pH Stability of Adduct | Maximally stable at pH 2.4 | Designed for decreased reversibility | [11][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Staining in Polyacrylamide Gels

This protocol is a general guideline for staining proteins in 1D or 2D polyacrylamide gels with this compound-based dyes.

Materials:

-

Fixation solution: 40% ethanol, 10% acetic acid in deionized water.

-

Staining solution: this compound-based stain (e.g., Deep Purple Total Protein Stain) diluted according to the manufacturer's instructions.

-

Wash solution: 7.5% acetic acid in deionized water.

-

Deionized water.

Procedure:

-

Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of fixation solution to cover the gel. Incubate for at least 1 hour with gentle agitation. For thicker gels, extend the fixation time.

-

Washing: Discard the fixation solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this step twice.

-

Staining: Discard the wash solution and add the prepared staining solution. Incubate the gel for 1-2 hours with gentle agitation, protected from light.

-

Washing: Discard the staining solution and wash the gel with the wash solution for 10-15 minutes with gentle agitation.

-

Imaging: The gel can be imaged using a standard UV or blue-light transilluminator or a laser-based gel scanner with appropriate excitation and emission filters (e.g., excitation at ~532 nm and emission at ~610 nm).

Antioxidant Capacity Assays

While not a primary application, the polyketide nature of this compound suggests potential antioxidant activity.[14] The following are standard protocols for assessing antioxidant capacity that can be adapted for this compound.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution: 0.1 mM in methanol.

-

This compound solution: A series of concentrations in a suitable solvent (e.g., methanol).

-

Methanol (or other suitable solvent).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate buffer: 300 mM, pH 3.6.

-

TPTZ solution: 10 mM in 40 mM HCl.

-

FeCl₃ solution: 20 mM in deionized water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.

-

This compound solution: A series of concentrations in a suitable solvent.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Add 30 µL of various concentrations of the this compound solution to different wells of a 96-well plate.

-

Add 270 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using known concentrations of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ or Trolox equivalents.

Signaling Pathways and Experimental Workflows

While this compound is not primarily known as a modulator of specific signaling pathways, its mechanism of action involves a direct chemical reaction with proteins.

Mechanism of Protein Staining

The fluorescence of this compound is activated upon its reaction with primary amines (e.g., the ε-amino group of lysine residues and N-terminal amines) on proteins. This reaction forms a highly fluorescent enamine adduct. The reaction is reversible and pH-dependent, with the adduct being most stable in acidic conditions.[13]

Caption: Mechanism of reversible fluorescent protein staining by this compound.

Experimental Workflow: Comparative Protein Quantification

The following diagram illustrates a typical workflow for comparing protein expression levels in two samples using this compound-based staining.

Caption: A typical experimental workflow for comparative proteomics using this compound.

Conclusion: Choosing the Right this compound for Your Research

Both natural and synthetic this compound are powerful tools for fluorescent protein analysis. The choice between them depends on the specific needs of the research.

-

Natural this compound: A suitable choice for general protein staining applications where cost may be a primary consideration and slight batch-to-batch variability is acceptable.

-

Synthetic this compound: The preferred option for applications requiring high sensitivity, quantitative accuracy, and photostability, such as the detection of low-abundance proteins, live-cell imaging, and multiplexing experiments. The ability to introduce specific chemical modifications also opens up possibilities for developing novel probes with tailored functionalities.[2]

For researchers in drug development and those conducting highly sensitive proteomic studies, the superior and more consistent performance of synthetic this compound analogues often justifies the potentially higher cost. As synthetic methodologies continue to improve, the accessibility and utility of these enhanced fluorescent probes are expected to grow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of this compound analogues with improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epicoccum nigrum - Wikipedia [en.wikipedia.org]

- 6. Cytotoxic naphtho- and benzofurans from an endophytic fungus Epicoccum nigrum Ann-B-2 associated with Annona squamosa fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Epicocconone in Proteomics: A Technical Guide for Advanced Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Epicocconone, a versatile fluorescent compound, and its applications in modern proteomics. We will explore its underlying mechanism, quantitative performance, and detailed protocols for its use in gel-based proteomics, Western blotting, and other protein analysis workflows.

Introduction to this compound

This compound is a natural, small-molecule fluorescent compound derived from the fungus Epicoccum nigrum.[1][2] Initially, it exhibits weak green fluorescence in aqueous solutions.[3][4] However, upon reacting with proteins, it undergoes a significant spectral shift to produce a strong orange-red fluorescence.[3][4][5] This unique property makes it an invaluable tool for the sensitive detection and quantification of proteins.

The core advantages of this compound lie in its high sensitivity, broad dynamic range, reversibility, and, crucially, its compatibility with downstream analytical techniques such as mass spectrometry (MS).[1][4][6] It is the active ingredient in several commercial protein stains, including Deep Purple Total Protein Stain.[5][7][8]

Mechanism of Action: Reversible Amine Reaction

This compound's functionality is based on its reversible covalent reaction with primary amine groups present on proteins, primarily the ε-amino group of lysine residues, but also arginine and histidine.[1][6][9]

-

Adduct Formation: this compound reacts almost instantaneously with primary amines to form a highly fluorescent enamine adduct.[5][7] This reaction transforms the weakly fluorescent molecule into a potent fluorophore.

-

Reversibility: The key to its compatibility with mass spectrometry is the reversible nature of this bond. The enamine adduct is stable under neutral to acidic conditions but is readily hydrolyzed and removed under the basic or strongly acidic conditions used for post-electrophoretic analyses like in-gel tryptic digestion for peptide mass fingerprinting or Edman degradation.[4][5][7][8] The point of maximum stability for the adduct is at approximately pH 2.4.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. interchim.fr [interchim.fr]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Epicocconone: A Technical Guide to a Versatile Fluorescent Protein Stain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Epicocconone, a naturally derived fluorescent stain that has become an invaluable tool in proteomics and cellular analysis. This document details the core principles of this compound's function, its diverse applications, quantitative performance data, and detailed experimental protocols.

Introduction to this compound

This compound is a small, neutral, and cell-permeable natural product isolated from the fungus Epicoccum nigrum.[1][2] It is a "turn-on" fluorophore, meaning it is only weakly fluorescent in its native state in aqueous solutions but becomes intensely fluorescent upon binding to proteins.[1] This property provides a significant advantage in protein staining applications by minimizing background fluorescence and eliminating the need for extensive washing steps to remove unbound dye.

The core of this compound's utility lies in its unique and reversible covalent interaction with primary amines, specifically the ε-amino group of lysine residues in proteins.[1][3] This reaction forms a highly fluorescent enamine adduct, shifting the emission wavelength from green (~520 nm) to a strong orange-red (~610 nm).[1] The reversibility of this bond is crucial for its compatibility with downstream analytical techniques such as mass spectrometry and Edman degradation.[4][5][6]

Mechanism of Action

This compound's fluorescence is triggered by a nucleophilic attack of a primary amine on the dihydropyran ring of the molecule. This leads to the opening of the ring and the formation of a stable, conjugated enamine. This extended conjugation is responsible for the significant Stokes shift and the bright orange-red fluorescence of the protein-dye complex.

The reversible nature of this bond is pH-dependent. The adduct is most stable at a slightly acidic pH (around 2.4), while hydrolysis is favored at higher or lower pH values.[4] This allows for the removal of the dye from the protein if required for subsequent analyses.

Quantitative Performance of this compound-Based Stains

Several commercial protein stains utilize this compound as the active fluorophore, including AzureRed, Deep Purple, and LavaPurple. These stains offer high sensitivity and a broad linear dynamic range for protein quantification in various applications.

| Stain/Assay | Application | Limit of Detection (LOD) | Linear Dynamic Range | Reference |

| AzureRed | 1D/2D Gels & Western Blots | < 1 ng | Not specified | [7] |

| Deep Purple | 1D/2D Gels | Up to 8x more sensitive than similar products | 4 orders of magnitude | [8][9] |

| LavaPurple | 1D/2D Gels & Western Blots | < 50 pg | Not specified | |

| Fluoroprofile | Protein Quantification in Solution | 40 ng/mL | 40 ng/mL to 200 µg/mL | [10] |

| EpicoccoStab | Protein/Peptide Quantification | 40 ng/mL (protein), 100 ng/mL (peptide) | 100 ng/mL to 160 µg/mL | [11] |

Table 1: Quantitative Performance of this compound-Based Stains and Assays

Experimental Protocols

Staining Proteins in 1D and 2D Polyacrylamide Gels

This protocol is a general guideline for using this compound-based stains for polyacrylamide gels. Specific incubation times and solution compositions may vary depending on the commercial product and gel thickness.

Methodology:

-

Fixation: Immediately after electrophoresis, fix the gel in a solution typically containing ethanol or methanol and acetic acid for at least 1 hour. Overnight fixation can increase sensitivity.

-

Washing: Wash the gel with deionized water several times to remove the fixation solution.

-

Staining: Incubate the gel in the this compound staining solution for 1-2 hours with gentle agitation. The pH of the staining solution is critical and should be between 9.5 and 10.5.

-

Washing: Briefly wash the gel in a wash solution (often containing a low percentage of organic solvent) to reduce background fluorescence.

-

Acidification: Place the gel in a mild acidic solution (e.g., 1% acetic acid) to stabilize the fluorescent signal.

-

Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters. Common excitation sources include UV, blue (488 nm), and green (532 nm) lasers, with emission detection around 610 nm.[12]

Staining Proteins on Western Blot Membranes

This compound-based stains are excellent for total protein normalization on Western blot membranes (PVDF or nitrocellulose) prior to immunodetection.

Methodology:

-

Washing: After protein transfer, wash the membrane with deionized water.

-

Basification: Briefly incubate the membrane in a basic buffer (e.g., borate buffer) to ensure optimal pH for staining.

-

Staining: Stain the membrane with the this compound solution for 15-30 minutes.

-

Washing: Wash the membrane with a dedicated wash solution to remove excess stain.

-

Imaging: Image the membrane to capture the total protein profile.

-

Immunodetection: The stain generally does not interfere with subsequent antibody binding, allowing for standard Western blotting protocols to be followed.[13]

Protein Quantification in Solution

This compound-based assays provide a highly sensitive method for quantifying protein concentration in solution.

Methodology:

-

Prepare Standards: Create a dilution series of a known protein standard (e.g., BSA).

-

Prepare Samples: Dilute unknown protein samples to fall within the assay's linear range.

-

Mix with Reagent: Mix the standards and samples with the this compound-based quantification reagent.

-

Incubate: Allow the reaction to proceed for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

-

Measure Fluorescence: Measure the fluorescence using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.

-

Calculate Concentration: Generate a standard curve from the protein standards and use it to determine the concentration of the unknown samples.

Compatibility with Downstream Applications

A key advantage of this compound is its compatibility with downstream protein analysis techniques.

Mass Spectrometry

The reversible nature of the this compound-protein bond allows for efficient in-gel digestion and subsequent analysis by mass spectrometry (MS).

In-Gel Digestion Protocol:

-

Excise Bands/Spots: Carefully excise the protein bands or spots of interest from the stained gel.

-

Destaining (Optional but Recommended): While not always necessary due to the reversible binding, a destaining step can improve peptide recovery. This typically involves washes with a solution of ammonium bicarbonate and acetonitrile.

-

Reduction and Alkylation: Reduce cysteine disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-oxidation.

-

Digestion: Incubate the gel pieces with a proteolytic enzyme, most commonly trypsin, overnight at 37°C.

-

Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic or trifluoroacetic acid.

-

Sample Preparation for MS: Pool the peptide extracts, dry them down in a vacuum centrifuge, and resuspend in a suitable solvent for MS analysis.

Edman Degradation

The reversible binding of this compound also permits N-terminal sequencing by Edman degradation. The dye can be removed from the protein prior to sequencing, ensuring that the N-terminus is accessible for the sequencing chemistry.

Troubleshooting

Conclusion

This compound has established itself as a powerful and versatile fluorescent protein stain with significant advantages over traditional staining methods. Its high sensitivity, broad linear dynamic range, and, most importantly, its compatibility with downstream applications like mass spectrometry make it an indispensable tool for modern proteomics research. The commercial availability of optimized this compound-based staining kits further enhances its accessibility and reproducibility, empowering researchers in their quest to unravel the complexities of the proteome.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Two-Photon Absorption and Cell Imaging of Fluorene-Functionalized this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 371163-96-1 | >98% [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. P148-S A Sensitive and Simple Procedure for Staining Proteins on Either Nitrocellulose or PVDF Membranes Based on the Fluorophore this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

Unveiling the Potential of Epicocconone: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Core Advantages of Epicocconone for Advanced Research Applications

In the ever-evolving landscape of scientific research, the demand for sensitive, reliable, and versatile molecular tools is paramount. This compound, a naturally derived fluorescent compound, has emerged as a powerful asset in a multitude of experimental workflows. This technical guide provides an in-depth exploration of the key advantages of utilizing this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its applications in protein quantification, cell imaging, and beyond.

This compound, a small, neutral, and non-toxic molecule, is derived from the fungus Epicoccum nigrum.[1] Its unique fluorescent properties, characterized by a large Stokes shift, set it apart from many conventional dyes.[1][2] In its unbound state, this compound exhibits weak green fluorescence.[3][4] However, upon reversible covalent binding to primary amines, predominantly on lysine residues of proteins, it forms a highly fluorescent adduct that emits a strong orange-red fluorescence.[5][6][7] This "turn-on" fluorescent mechanism is a cornerstone of its utility, enabling sensitive detection with minimal background interference.[4][8]

Key Advantages at a Glance:

-

Exceptional Sensitivity: this compound-based assays can detect minute quantities of protein, with some methods reporting sensitivities of less than 100 picograms in gels.[9][10] This high sensitivity makes it an ideal choice for experiments involving precious or low-abundance samples.[11][12]

-

Reversible Binding: The interaction between this compound and proteins is reversible, a crucial feature that allows for the recovery of unmodified proteins for downstream applications such as mass spectrometry (MS), Edman sequencing, and immunoblotting.[6][7][13] This reversibility is achieved by altering the pH, with the adduct being stable in acidic conditions and readily dissociating in a basic environment.[3][6]

-

Broad Applicability: this compound has demonstrated its utility across a wide range of techniques, including total protein staining for 1D and 2D gel electrophoresis, Western blot normalization, in situ quantification of extracellular proteins in biofilms, and live and fixed cell imaging.[1][10][11][14][15]

-

Compatibility with Downstream Analysis: Its non-destructive nature ensures that proteins stained with this compound remain compatible with subsequent analytical methods.[9][13] This is a significant advantage over many traditional staining methods that can interfere with protein identification and characterization.

-

Large Stokes Shift: The significant difference between its excitation and emission wavelengths (a large Stokes shift) minimizes self-quenching and reduces spectral overlap, making it highly suitable for multiplexing applications with other fluorophores.[2][4][6][15][16]

-

Cell Permeability and Low Toxicity: As a neutral, small molecule, this compound can readily diffuse across the membranes of both live and fixed cells without the need for permeabilization agents.[4][8][15] Its low toxicity allows for real-time imaging of cellular processes with minimal perturbation.[8][15][17]

-

No-Wash Staining: The fluorogenic nature of this compound, where fluorescence is significantly enhanced upon binding, eliminates the need for wash steps to remove excess unbound dye, simplifying experimental workflows and saving time.[4][15]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available literature.

| Property | Value | References |

| Fluorescence | ||

| Excitation Maxima | ~395 nm and ~520 nm | [3][9] |

| Emission Maximum (unbound) | ~520 nm (green) | [1][3] |

| Emission Maximum (protein-bound) | ~610 nm (orange-red) | [1][3][9] |

| Sensitivity | ||

| Protein Detection in Gels | < 100 pg | [9][10] |

| Protein Quantification in Microassays | 0.7 µg to 50 µg per well | [14] |

| Linear Dynamic Range | > 4 orders of magnitude | [9] |

Core Experimental Applications and Methodologies

Total Protein Staining for Gel Electrophoresis (1D and 2D)

This compound is a highly sensitive stain for visualizing proteins in polyacrylamide gels, outperforming many traditional stains like Coomassie Brilliant Blue and even some fluorescent stains like SYPRO Ruby in terms of sensitivity and linear range.[9][10][11]

Experimental Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. interchim.fr [interchim.fr]

- 14. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Epicocconone-Based Fluorescent Staining: Application Notes and Protocols for 1D and 2D Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Epicocconone-based fluorescent stains for the visualization of proteins separated by one-dimensional (1D) and two-dimensional (2D) gel electrophoresis. This compound is a naturally occurring, small fluorescent compound that reversibly binds to proteins, offering high sensitivity and compatibility with downstream applications such as mass spectrometry.

Introduction

This compound is the active fluorophore in several commercially available protein stains, including Deep Purple Total Protein Stain and LavaPurple.[1][2][3][4] This fluorophore reacts reversibly with primary amines, specifically the lysine residues in proteins, to yield a highly fluorescent product with a significant Stokes shift.[5] The staining is non-covalent, which allows for compatibility with downstream protein analysis techniques like mass spectrometry (MS) and Edman sequencing.[3][6] this compound-based stains are characterized by their high sensitivity, broad linear dynamic range, and simple protocols.[7]

Principle of Staining

The staining mechanism of this compound involves a reversible reaction with primary amines on proteins. In an alkaline environment, this compound reacts with lysine residues to form a fluorescent adduct. This reaction is reversible, and the dye can be removed under acidic conditions or during sample preparation for mass spectrometry, ensuring minimal interference with protein identification.

Quantitative Data and Comparison with Other Stains

This compound-based stains offer performance advantages over traditional protein stains. The following tables summarize the key quantitative parameters of this compound in comparison to Coomassie Brilliant Blue, Silver Staining, and SYPRO Ruby.

Table 1: Performance Comparison of Common Protein Stains

| Feature | This compound (e.g., Deep Purple) | SYPRO Ruby | Silver Staining | Coomassie Brilliant Blue (Colloidal) |

| Limit of Detection (LOD) | < 100 pg[7] | ~ 1 ng[8] | ~ 0.3-1 ng[2] | ~ 10 ng[2] |

| Linear Dynamic Range | > 4 orders of magnitude[7] | ~ 3 orders of magnitude[8] | Narrow[2] | 1-2 orders of magnitude |

| Mass Spectrometry Compatibility | High (Reversible Staining)[3][6] | High[6] | Limited (Formaldehyde-free versions are better)[1][2] | High[2][6] |

| Protocol Time | ~3.5 hours[7] | ~3-4 hours | Long and multi-step | ~1-2 hours |

| Staining Principle | Reversible binding to primary amines[5] | Non-covalent binding to proteins | Reduction of silver ions to metallic silver[2] | Non-covalent binding to basic and hydrophobic residues[2] |

Table 2: Spectral Properties of Fluorescent Stains

| Stain | Excitation Maxima (nm) | Emission Maximum (nm) |

| This compound | ~395 nm and ~520 nm[7] | ~610 nm[7] |

| SYPRO Ruby | ~280 nm and ~450 nm | ~610 nm |

Experimental Protocols

The following are generalized protocols for staining 1D and 2D polyacrylamide gels with this compound-based stains. For optimal results, always refer to the specific manufacturer's instructions for the commercial stain being used.

Protocol 1: Staining of 1D and 2D Gels

This protocol is suitable for both mini-gels and large-format 2D gels.

Materials:

-

Fixation Solution: e.g., 10% Methanol, 7.5% Acetic Acid

-

Wash Solution: e.g., 10% Methanol, 7% Acetic Acid

-

Staining Buffer: Typically a buffered solution at alkaline pH (e.g., boric acid buffer).

-

This compound Staining Concentrate

-

Destaining/Stabilization Solution: e.g., 7.5% Acetic Acid

-

High-purity water

Procedure:

-

Fixation:

-

Washing:

-

Pour off the Fixation Solution and wash the gel with high-purity water for 10-15 minutes with gentle agitation. Repeat this wash step two more times.

-

-

Staining:

-

Washing/Destaining:

-

Imaging:

-

Image the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at 532 nm and a 610 nm band-pass or 560 nm long-pass emission filter).[9]

-

-

Storage:

-

Stained gels can be stored in the stabilization solution at 4°C, protected from light.

-

Protocol 2: Staining of Proteins on Blotting Membranes (PVDF or Nitrocellulose)

This protocol is for staining proteins transferred to PVDF or nitrocellulose membranes.

Materials:

-

High-purity water

-

Basification Buffer (e.g., Boric acid-based buffer, pH ~10)

-

This compound Staining Concentrate

-

Acidification Solution (e.g., 1% Citric Acid in 15% Ethanol)

-

Wash Solution (for PVDF: 100% Methanol; for Nitrocellulose: Basification buffer then water)

Procedure:

-

Post-Transfer Wash:

-

After protein transfer, wash the membrane in high-purity water for 3 x 5 minutes with gentle agitation.[1]

-

-

Basification:

-

Staining:

-

Washing and Destaining:

-

Drying and Imaging:

-

Allow the membrane to dry completely.

-

Image using a fluorescence imager with appropriate filters.

-

Troubleshooting

-

High Background: Ensure adequate washing after staining. An optional acidification step can help reduce background fluorescence in gels. For PVDF membranes, ensure thorough rinsing with methanol.[1][9]

-

Weak Signal: Check the pH of the staining buffer; it should be alkaline for efficient staining.[9] Ensure the staining solution is freshly prepared. For gels, minimize carry-over of the acidic fixation solution into the staining solution.[9]

-

Speckled Background: Filter all solutions before use. Ensure cleanliness of all containers.

Conclusion

This compound-based fluorescent stains provide a highly sensitive, quantitative, and user-friendly method for the visualization of proteins in 1D and 2D gels and on blotting membranes. Their compatibility with downstream applications, particularly mass spectrometry, makes them an excellent choice for proteomic studies and other research applications where protein identification and characterization are critical. The straightforward protocols and superior performance characteristics offer significant advantages over traditional staining methods.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. biocompare.com [biocompare.com]

- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Protein Stains | Bio-Rad [bio-rad.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Epicocconone as a Superior Loading Control for Quantitative Western Blots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Western blotting is a cornerstone technique for measuring protein expression levels, providing critical insights in various fields of biological research and drug development. Accurate normalization of protein loading is paramount for obtaining reliable and reproducible data. Traditionally, housekeeping proteins (HKPs) such as GAPDH, β-actin, and β-tubulin have been used as loading controls. However, the expression of these proteins can vary significantly with experimental conditions, tissue type, and disease state, leading to potential inaccuracies in data interpretation.

Total protein staining (TPS) has emerged as a more reliable method for normalization. Among the available TPS reagents, Epicocconone stands out due to its high sensitivity, broad linear dynamic range, and compatibility with downstream immunodetection. This compound is a small, naturally occurring fluorescent compound isolated from the fungus Epicoccum nigrum. It reacts reversibly with primary amines in proteins to yield a highly fluorescent product, allowing for the precise quantification of the total protein amount in each lane of a Western blot.[1][2][3] This application note provides a comprehensive overview, detailed protocols, and comparative data on the use of this compound as a loading control.

Mechanism of Action

This compound is intrinsically weakly fluorescent in aqueous solutions. Upon contact with proteins, it covalently and reversibly binds to the primary amines of lysine residues.[2][3] This reaction forms a Schiff base, resulting in a significant increase in fluorescence with a large Stokes shift (excitation ~520 nm, emission ~610 nm).[1][3] This "turn-on" fluorescence mechanism ensures a low background signal and high sensitivity. The reversible nature of the binding allows for the removal of the stain if necessary, although it does not interfere with subsequent antibody incubation.[2][4]

Advantages of Using this compound

This compound-based total protein staining offers several key advantages over traditional housekeeping proteins and other total protein stains:

-

Higher Sensitivity: this compound can detect protein levels as low as ≤1 μg, making it ideal for precious or low-abundance samples.[2][4]

-

Reduced Variability: Studies have shown that this compound staining is less variable compared to immunodetection of housekeeping proteins like β-tubulin and GAPDH.[2][4]

-

Broader Linear Dynamic Range: It provides a consistent and linear signal over a wider range of protein concentrations compared to HKPs, which can become saturated at high protein loads.

-

Unaffected by Experimental Conditions: Unlike HKP expression, total protein staining with this compound is not influenced by experimental treatments or cellular conditions.

-

Post-Transfer Staining: Staining is performed on the membrane after protein transfer, providing a direct measure of the protein successfully transferred.

-

Compatibility with Immunodetection: this compound staining does not interfere with subsequent immunodetection steps, allowing for a seamless workflow.[2][4]

Quantitative Data Summary

The following tables summarize the comparative performance of this compound-based total protein staining (E-ToPS) against other common loading controls.

| Loading Control Method | Sensitivity | Linear Dynamic Range | Variability | Reference |

| This compound (E-ToPS) | ≤ 1 µg | Wide (Logarithmic) | Low | [2][4] |

| Housekeeping Proteins (e.g., GAPDH, β-actin) | Variable | Narrow (Prone to saturation) | High | [2][4] |

| Coomassie Blue | ~30-100 ng (in-gel) | Moderate | Moderate | |

| SYPRO Ruby | ~1-10 ng (in-gel) | Wide | Low | [4] |

| Ponceau S | ~250-500 ng | Narrow | High |

Note: The staining properties of E-ToPS have been observed to be logarithmic, which should be taken into account during arithmetic normalization of the data.[2][5]

Experimental Protocols

Reagents and Materials

-

This compound-based fluorescent stain (e.g., commercial kits)

-

Methanol

-

Glacial Acetic Acid

-

Ultrapure water

-

PVDF or nitrocellulose membrane with transferred proteins

-

Fluorescent imaging system

Staining Protocol for PVDF/Nitrocellulose Membranes

-

Fixation: After protein transfer, immerse the membrane in a fixing solution (e.g., 50% methanol, 7% acetic acid) for 10-15 minutes at room temperature with gentle agitation.

-

Washing: Rinse the membrane with ultrapure water for 5 minutes. Repeat this step twice.

-